molecular formula C7H13N3S B1615025 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole CAS No. 38585-67-0

4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

Cat. No.: B1615025
CAS No.: 38585-67-0
M. Wt: 171.27 g/mol
InChI Key: JEOZNMMOIBLWLV-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The preferred International Union of Pure and Applied Chemistry name is designated as 2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine, which accurately reflects the structural connectivity and functional group priorities. This nomenclature system places the primary amine functionality as the principal functional group, with the imidazole ring system and thioether linkage described as substituents.

The Chemical Abstracts Service registry number 38585-67-0 provides unambiguous identification within chemical databases and literature. Alternative systematic names documented in chemical databases include 4-[[(2-aminoethyl)thio]methyl]-5-methylimidazole and 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethanamine, demonstrating different approaches to describing the same molecular structure. The European Community number 254-022-2 serves as an additional regulatory identifier within European chemical inventories.

Structural identifiers include the International Chemical Identifier key JEOZNMMOIBLWLV-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation N1=CNC(=C1C)CSCCN. These alphanumeric codes enable precise computational identification and database searching across various chemical information systems. The compound appears in multiple chemical databases under various synonymous names, including 5-Methyl-4-(2-Aminoethylthiomethyl)imidazole and (2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)amine, reflecting different naming conventions and regional preferences.

Properties

IUPAC Name

2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-6-7(10-5-9-6)4-11-3-2-8/h5H,2-4,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOZNMMOIBLWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191907
Record name 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole
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Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38585-67-0
Record name 2-[[(4-Methyl-1H-imidazol-5-yl)methyl]thio]ethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole
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Record name 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole
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Record name 4-[[(2-aminoethyl)thio]methyl]-5-methylimidazole
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Preparation Methods

Synthesis via Reaction of 4-Methyl-5-mercaptomethyl Imidazole with Aminoethylating Agents

Overview:
One classical approach involves the preparation of 4-methyl-5-mercaptomethyl imidazole as a key intermediate, which is then reacted with ethyleneamine derivatives to introduce the 2-aminoethylthio side chain.

Preparation of 4-Methyl-5-mercaptomethyl Imidazole:

  • Starting from 4-ethoxy-diethioformyl-2,3-diketo-butane, conversion to 4-methyl-5-(ethoxy-dithioformyl)imidazole is performed.
  • Hydrolysis with hydrochloric acid under reflux and nitrogen atmosphere yields 4-methyl-5-mercaptomethyl imidazole hydrochloride with approximately 70% yield.
  • An alternative route involves reacting 4-methyl-5-chloromethyl imidazole with potassium ethylxanthate in ethanol at reflux to form the dithioformyl intermediate, followed by hydrolysis to the mercaptomethyl derivative.

Aminoethylation Step:

  • 4-Methyl-5-mercaptomethyl imidazole is reacted with 2-aminoethylating agents such as 1-(N-methyl-N'-cyanocarboxamido)aziridine or N-(2-bromoethyl)-N'-methyl-N"-cyanoguanidine.
  • Due to the toxicity and carcinogenicity of aziridine, safer alternatives have been developed.
  • The reaction forms the intermediate 4-(((2-aminoethyl)thio)methyl)-5-methylimidazole or its dihydrohalogenide salts.
  • Subsequent reactions with methyl isothiocyanate or N-cyano-N',S-dimethylisothiourea yield cimetidine derivatives, demonstrating the intermediate's utility.

Yields and Notes:

  • The overall yield of this multi-step process can reach up to 60%.
  • The process avoids hazardous reagents in some variants.
  • The synthesis of the mercaptomethyl intermediate is crucial and well-established in literature.

Direct Aminoethylation of 4-Methylimidazole Using Formaldehyde Adducts of Cysteamine or Related Compounds

Overview:
A more recent and commercially viable method involves the direct reaction of 4-methylimidazole or its salts with formaldehyde adducts of cysteamine or related sulfur-containing compounds in the presence of mineral acids.

Key Reaction Components:

  • 4-Methylimidazole or its salt
  • (a) Formaldehyde adduct of cysteamine
  • (b) 2-Aminoethanethiol sulfuric acid and formaldehyde or formaldehyde oligomers
  • (c) Thiazolidine or its salts

Reaction Conditions:

  • The reaction is carried out in the presence of mineral acids such as sulfuric acid or hydrochloric acid.
  • The reaction temperature is maintained at approximately 140°C.
  • Retention time in the reactor ranges from 1 to 5 hours, typically around 2 hours.
  • Continuous removal of a portion of the reaction liquid maintains the molar concentration of the product below 70% to minimize by-product formation.

Process Flow and Purification:

  • The reaction mixture is continuously fed into the reactor, and the product-containing solution is withdrawn continuously.
  • The product is obtained as a mineral acid salt (e.g., dihydrochloride or disulfate).
  • Isolation involves neutralization or distillation to remove excess acid, concentration under vacuum, and recrystallization from lower alcohols such as methanol, ethanol, 1-propanol, or 2-butanol.
  • Hot washing with alcohol removes unreacted starting materials.
  • Unreacted raw materials are separated and recycled to improve yield and efficiency.

Yields and Purity:

  • The process achieves high purity with minimal by-products.
  • Conversion rates of 4-methylimidazole reach about 50% per cycle, with continuous recycling enhancing overall yield.
  • The process is suitable for continuous industrial-scale production due to its control over reaction concentration and by-product minimization.

Alternative Routes and Variants

  • Reaction of 4-methyl-5-chloromethyl imidazole hydrobromide with potassium O-ethyl dithiocarbonate in aqueous medium at room temperature yields an intermediate dithiocarbonate, which upon hydrolysis with diluted HBr or HCl produces 4-methyl-5-thiomethyl imidazole salts with an 85% yield. This intermediate can be further functionalized to the aminoethylthio derivative.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
1. Mercaptomethyl route 4-Ethoxy-diethioformyl-2,3-diketo-butane → 4-methyl-5-mercaptomethyl imidazole 1-(N-methyl-N'-cyanocarboxamido)aziridine or N-(2-bromoethyl)-N'-methyl-N"-cyanoguanidine Hydrolysis with HCl, reflux; Aminoethylation under ethanolic conditions Up to 60% overall Toxic aziridine avoided in variants; multi-step
2. Direct aminoethylation 4-Methylimidazole or salt Formaldehyde adduct of cysteamine, 2-aminoethanethiol sulfate + formaldehyde, or thiazolidine 140°C, mineral acid, 1-5 h retention, continuous removal of product High purity, ~50% conversion per cycle with recycling Continuous process, minimal by-products, scalable
3. Dithiocarbonate intermediate 4-methyl-5-chloromethyl imidazole hydrobromide Potassium O-ethyl dithiocarbonate, HBr or HCl Room temperature, aqueous medium, hydrolysis 85% yield for intermediate Intermediate for further aminoethylation

Detailed Research Findings and Considerations

  • The direct aminoethylation process (Method 2) offers a commercially attractive route due to its continuous operation, high purity product, and avoidance of toxic intermediates.
  • Maintaining the product concentration below 70 mol% in the reaction mixture is critical to suppress by-product formation and improve selectivity.
  • Recycling unreacted 4-methylimidazole and other reactants enhances overall efficiency and reduces waste.
  • The mercaptomethyl intermediate preparation (Method 1) is well-documented but involves hazardous reagents in some variants, requiring careful handling and safety measures.
  • The dithiocarbonate intermediate method (Method 3) provides a high-yielding step for producing thiomethyl imidazole derivatives, useful as precursors in multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole, also known as C7H13N3S, is a chemical compound with various applications, primarily as an intermediate in synthesizing other molecules .

Role as a Pharmaceutical Intermediate

  • Cimetidine Synthesis 4-Methyl-5-[(2-aminoethyl)-thiomethyl]-imidazole serves as a crucial intermediate in the production of cimetidine . Cimetidine is a histamine H2 receptor antagonist .
  • Imidazole Derivatives This compound is an important building block in creating other imidazole derivatives .

Production Methods

  • From 4-Methylimidazole 4-Methyl-5-[(2-aminoethyl)-thiomethyl]-imidazole can be produced by reacting 4-methylimidazole or its salt with specific compounds :
    • A formaldehyde adduct of cysteamine.
    • 2-aminoethanethiol sulfuric acid and formaldehyde or a formaldehyde oligomer in the presence of a mineral acid.
    • Thiazolidine or a salt thereof in the presence of sulfuric acid.
  • Single-Step Process A single-step process for preparing 4-methyl-5-~(2-aminoethyl)-thio-methyl~-imidazole dihydrochloride involves thiomethylating 4-methylimidazole .
  • Reaction with Cysteamine Hydrochloride It can also be prepared from 4-methyl-5-hydroxymethyl-imidazole hydrochloride by reaction with cysteamine hydrochloride in boiling acetic acid or boiling concentrated hydrochloric acid .

Industrial Production

Mechanism of Action

The mechanism of action of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the imidazole ring can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazole Derivatives

4(5)-Hydroxymethyl-5(4)-methylimidazole (VII)
  • Structure: Differs by replacing the thioether-aminoethyl group with a hydroxymethyl substituent.
  • Biological Activity: Exhibits competitive inhibition of cytochrome P-450 enzymes but with lower potency compared to 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole due to the absence of the thioether moiety, which enhances binding to heme iron in cytochrome P-450 .
  • Physicochemical Properties : Higher polarity (due to -OH group) reduces lipophilicity (logP ≈ -0.2) compared to the target compound (logP ≈ 0.5) .
Cimetidine (I)
  • Structure: Contains a cyano group and a bulkier N-cyanoguanidine side chain instead of the aminoethylthio group.
  • Biological Activity: Demonstrates dual coordination (imidazole and cyano groups) to cytochrome P-450, leading to stronger inhibition (Ki ≈ 0.8 µM vs. 2.5 µM for the target compound) .
  • Thermal Stability: Higher melting point (∼252°C) due to crystalline packing influenced by the cyano group .

Thiazole and Benzimidazole Analogues

2-[[(5-Methyl-1H-imidazol-4-yl)methyl]thio]ethylamine Dihydrochloride
  • Structure : Nearly identical to the target compound but formulated as a dihydrochloride salt.
  • Applications : Used in pharmaceutical quality control as a reference standard, emphasizing its role in impurity profiling .
Phenoxymethylbenzoimidazole-Thiazole-Triazole Hybrids (e.g., 9c)
  • Structure: Incorporates triazole and aryl-thiazole moieties instead of the simple aminoethyl chain.
  • Biological Activity : These hybrids show enhanced antimicrobial activity (MIC ≈ 8 µg/mL against S. aureus) due to the aryl-thiazole group’s electron-withdrawing effects, contrasting with the target compound’s primary role in enzyme inhibition .
  • Synthetic Complexity : Requires multi-step protocols with Pd catalysts, unlike the target compound’s simpler synthesis .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) logP Cytochrome P-450 Inhibition (Ki, µM)
Target Compound 171.26 185 (HCl salt) 0.5 2.5
Cimetidine (I) 252.34 252 1.2 0.8
4(5)-Hydroxymethyl-5(4)-Me Imidazole (VII) 126.15 198–200 -0.2 5.2
Phenoxymethylbenzoimidazole Hybrid (9c) 532.59 160–162 3.1 N/A (antimicrobial focus)

Key Observations:

  • Lipophilicity : The target compound’s logP (0.5) balances membrane permeability and solubility, ideal for metabolic intermediates.
  • Enzyme Inhibition: Thioether and aminoethyl groups enable moderate P-450 binding, whereas Cimetidine’s cyano group enhances affinity .
  • Thermal Stability : Lower melting points in thiazole-triazole hybrids reflect flexible substituents, unlike rigid imidazole cores .

Cytochrome P-450 Interactions

  • Target Compound: Competitively inhibits 7-ethoxycoumarin dealkylation via imidazole coordination to heme iron, with minor contributions from the thioether group .
  • Ranitidine (II) : Exhibits mixed-type inhibition through nitronic acid oxygen and amine nitrogen, showing weaker potency (Ki ≈ 12 µM) .
  • Imidazole (XI): Lacks substituents, resulting in non-specific binding and lower inhibitory activity (Ki ≈ 25 µM) .

Antimicrobial and Antifungal Potential

  • Thiadiazole Derivatives (e.g., 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine) : Exhibit broad-spectrum activity (IC₅₀ ≈ 10 µM for fungal strains) but lack the imidazole ring’s metabolic relevance .
  • 2-Amino-5-ethyl-1,3,4-thiadiazole: Used in agrochemical research, highlighting divergent applications compared to the target compound’s pharmacological role .

Biological Activity

4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of the Compound

The synthesis of this compound involves several chemical reactions. A notable method includes the use of substituted imidazoles, where the compound is produced through a series of reductions and reactions with various reagents under controlled conditions. The yield and purity of the synthesized compound are critical for its subsequent biological evaluation .

Biological Properties

The biological activity of this compound has been explored in various studies, revealing a range of pharmacological effects:

  • Antimicrobial Activity : This compound has shown promising results against several bacterial strains, suggesting its potential as an antimicrobial agent. In vitro studies indicate that it exhibits significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.
  • Antitumor Activity : Preliminary investigations have indicated that this compound may possess antitumor properties. It has been tested in various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration into its mechanisms of action.
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. Studies suggest that it may help mitigate oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage associated with various diseases.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated an IC50 value of 15 µM, indicating potent antimicrobial activity compared to standard antibiotics .
  • Cytotoxicity in Cancer Cells :
    • In a study assessing the cytotoxic effects on MDA-MB-231 (breast cancer) cells, the compound exhibited an IC50 value of 10 µM, suggesting significant potential for development as an anticancer drug .
  • Antioxidant Activity :
    • The compound was tested for its ability to scavenge DPPH radicals, showing a scavenging rate of 75% at a concentration of 50 µM, indicating strong antioxidant properties .

Data Tables

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus15
AntitumorMDA-MB-231 (breast cancer)10
AntioxidantDPPH Radical Scavenging50

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(((2-aminoethyl)thio)methyl)-5-methylimidazole, and how can purity be validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-methylimidazole and tetrahydrothiazole derivatives under controlled pH and temperature. A typical approach involves reacting 4-methylimidazole with 2-aminoethylthiol in the presence of a thiomethylating agent (e.g., methyl iodide). Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: methanol/dichloromethane) .
  • Purity Validation : Use elemental analysis (C, H, N, S) to confirm stoichiometry. Complementary techniques include NMR (¹H/¹³C) for structural verification and HPLC with UV detection (λ = 254 nm) to assess impurity profiles .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

  • Methodology : Conduct in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against S. aureus or E. coli). For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare results to structurally related thiazole/imidazole derivatives, which often show IC₅₀ values in the μM range . Include positive controls like ciprofloxacin (antimicrobial) or doxorubicin (anticancer).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology : Perform a Design of Experiments (DoE) to evaluate variables:

  • Solvent polarity : Compare DMF (polar aprotic) vs. ethanol (protic).
  • Catalyst : Test bases like triethylamine or K₂CO₃ to deprotonate thiol intermediates.
  • Temperature : Optimize between 60–100°C to balance reaction rate and side-product formation.
    • Data Analysis : Use HPLC tracking to quantify intermediates. Yields >70% are achievable with DMF at 80°C and triethylamine as a catalyst .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodology : Perform density functional theory (DFT) calculations to optimize molecular geometry (B3LYP/6-31G* basis set). Molecular docking (AutoDock Vina) can simulate binding to enzymes like thymidylate synthase (anticancer target) or bacterial dihydrofolate reductase. Compare results with experimental IC₅₀ values to validate models .

Q. How should researchers address discrepancies in spectral data during characterization?

  • Case Study : If NMR signals for the thioether methylene group (δ ~2.8–3.2 ppm) overlap with other protons, use 2D NMR (HSQC, HMBC) to resolve assignments. For IR, confirm the S–C stretch (~650 cm⁻¹) and amine N–H (~3300 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±5 ppm) .

Experimental Design & Data Contradiction Analysis

Q. What experimental controls are critical when assessing the compound’s stability under physiological conditions?

  • Design : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Include antioxidants (e.g., ascorbic acid) to test oxidative stability.
  • Contradiction Resolution : If degradation exceeds 20% in PBS, consider formulation strategies (e.g., liposomal encapsulation) or structural modifications (e.g., replacing the thioether with a sulfone) .

Q. How can structure-activity relationships (SAR) guide derivative synthesis for enhanced efficacy?

  • Strategy : Synthesize analogs by varying substituents:

  • Imidazole ring : Introduce electron-withdrawing groups (e.g., nitro) at position 2.
  • Thioether chain : Replace the aminoethyl group with a benzylthio moiety.
    • Evaluation : Test modified compounds in parallel bioassays. For example, a 4-nitroimidazole analog showed 3-fold higher antimicrobial activity in a study of similar derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole
Reactant of Route 2
Reactant of Route 2
4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

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